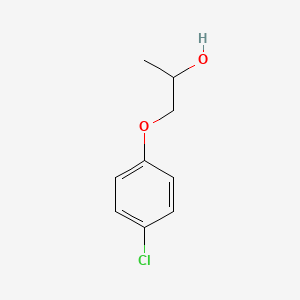
1-(4-Chlorophenoxy)propan-2-ol
Übersicht
Beschreibung
“1-(4-Chlorophenoxy)propan-2-ol” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure and the presence of the chlorophenoxy group23.
Synthesis Analysis
The synthesis of “1-(4-Chlorophenoxy)propan-2-ol” is not well-documented in the available literature. However, related compounds such as “(2S)-2-(4-chlorophenoxy)propan-1-ol” have been synthesized and studied4. The synthesis process typically involves complex chemical reactions under controlled conditions4.
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenoxy)propan-2-ol” is not explicitly provided in the available resources. However, the structure can be inferred from its name. It likely contains a propan-2-ol group (a three-carbon chain with a hydroxyl group on the second carbon) and a 4-chlorophenoxy group (a phenyl ring with a chlorine atom at the 4th position and an oxygen atom linking it to the rest of the molecule)5.
Chemical Reactions Analysis
The specific chemical reactions involving “1-(4-Chlorophenoxy)propan-2-ol” are not detailed in the available resources. However, related compounds such as propan-2-ol are known to undergo various chemical reactions, including oxidation and reduction6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorophenoxy)propan-2-ol” are not explicitly mentioned in the available resources. However, related compounds such as propan-2-ol are colorless, flammable liquids with a strong odor8910.
Wissenschaftliche Forschungsanwendungen
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
1-(4-Chlorophenoxy)propan-2-ol derivatives have been studied for their affinity to beta 1- and beta 2-adrenoceptors, which are crucial in cardiovascular pharmacology. These studies reveal the substantial cardioselectivity of certain derivatives, indicating their potential in developing heart-specific beta-blockers (Rzeszotarski et al., 1979).
Fungicidal Activity
Compounds synthesized from 1-(4-Chlorophenoxy)propan-2-ol have demonstrated fungicidal properties. This is particularly evident in substances obtained from interactions with oxiranylpyridines and chlorophenol, emphasizing their potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).
Development of Naphthalen-1-ols
The compound has been used in iron-catalyzed intramolecular annulations to create naphthalen-1-ol or anthracen-1-ol skeletons. This represents an environmentally-friendly and economical approach in organic synthesis, offering new avenues for the development of complex organic compounds (Wang et al., 2009).
Antimicrobial and Antiradical Activity
Synthesis involving 1-(4-Chlorophenoxy)propan-2-ol has led to compounds with antimicrobial and antiradical activities. These activities, crucial in combating pathogens and managing oxidative stress, were tested against various human pathogens, revealing their potential in medical applications (Čižmáriková et al., 2020).
Antifungal Evaluation
Derivatives of 1-(4-Chlorophenoxy)propan-2-ol have been evaluated for their antifungal properties, specifically against Candida strains. This suggests their potential use in developing new antifungal agents, which could be critical in addressing fungal infections (Lima-Neto et al., 2012).
Safety And Hazards
The specific safety and hazards associated with “1-(4-Chlorophenoxy)propan-2-ol” are not detailed in the available resources. However, related compounds such as propan-2-ol are known to be highly flammable and can cause serious eye irritation and drowsiness or dizziness111213.
Zukünftige Richtungen
The future directions for research on “1-(4-Chlorophenoxy)propan-2-ol” are not explicitly mentioned in the available resources. However, related compounds are being studied for their potential applications in various fields14.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “1-(4-Chlorophenoxy)propan-2-ol”. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVYYJPYMOXMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277570, DTXSID90879484 | |
| Record name | 1-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2PROPANOL14CHLOROPHENOXY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)propan-2-ol | |
CAS RN |
5335-23-9 | |
| Record name | 2-Propanol, 1-(p-chlorophenoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

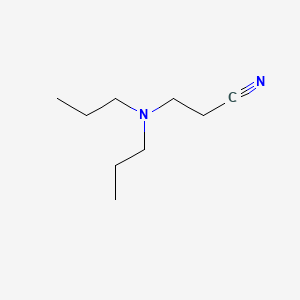
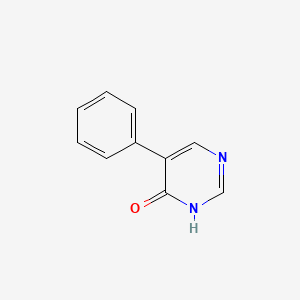
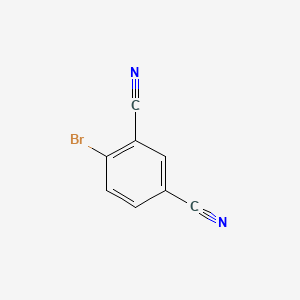
![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
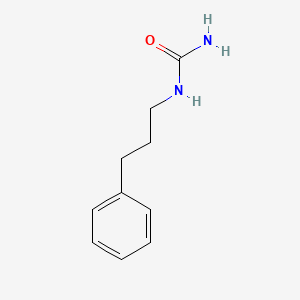
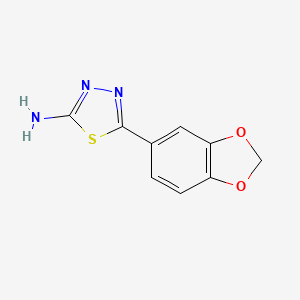
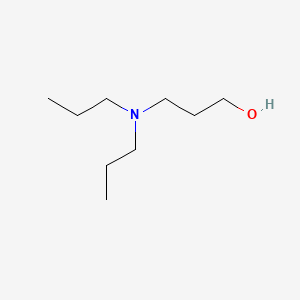
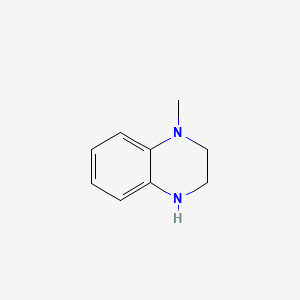
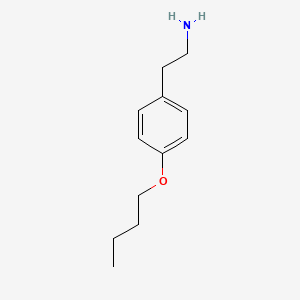
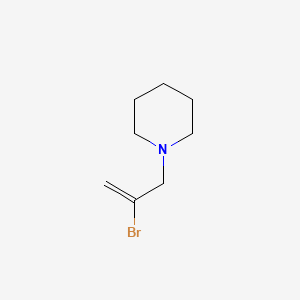
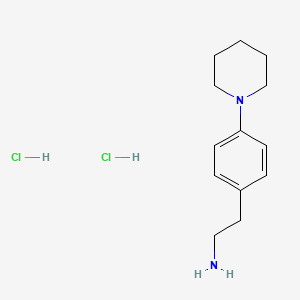
![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
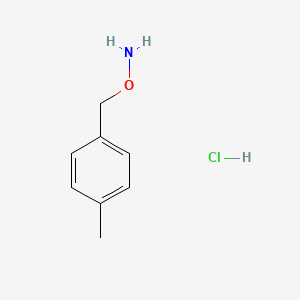
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)